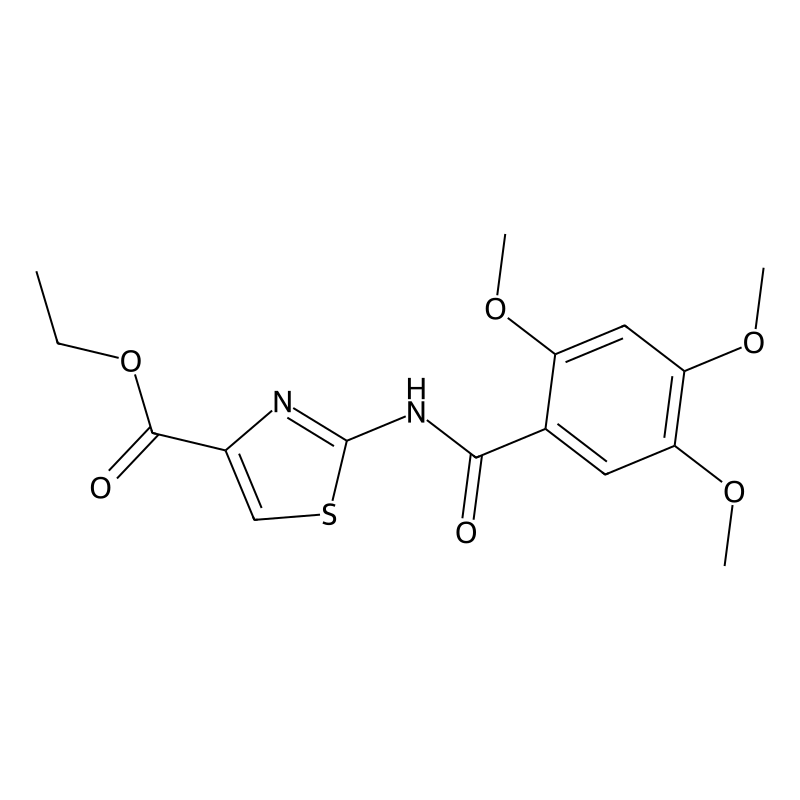

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiviral Research

Specific Scientific Field: Virology and drug discovery

Summary of Application: Researchers have investigated the antiviral properties of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate. In particular, it has shown promising binding affinities and inhibition constants against the M pro protein of SARS-CoV-2 (COVID-19) . This suggests that the compound could be a potential therapeutic target for COVID-19 treatment.

Experimental Procedures: The experimental procedures involve in vitro and in silico studies:

- Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate demonstrated good binding affinities to the M pro protein of SARS-CoV-2 .

Antibacterial Research

Specific Scientific Field: Microbiology and infectious diseases

Summary of Application: The compound has been investigated for its antibacterial properties. While specific studies on this compound are limited, related 2-aminothiazole derivatives have shown comparable antibacterial activity to ampicillin .

Experimental Procedures:- While direct data on this specific compound is scarce, related 2-aminothiazole derivatives have exhibited antibacterial activity .

Neurological Research

Specific Scientific Field: Neurology and neurodegenerative diseases

Summary of Application: Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate has been studied in the context of neurodegenerative disorders such as Alzheimer’s, Huntington’s, and Parkinson’s diseases .

Experimental Procedures:Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a synthetic compound characterized by its unique structure, which includes a thiazole ring and a benzamide moiety. Its molecular formula is C₁₆H₁₈N₂O₆S, and it has a molecular weight of approximately 366.39 g/mol . The compound features three methoxy groups on the benzene ring, contributing to its chemical properties and potential biological activities.

Acotiamide is being investigated for its potential to modulate the cholinergic system. Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, a crucial neurotransmitter for memory and cognitive function. Acotiamide might act as a cholinesterase inhibitor, increasing acetylcholine levels in the brain and potentially improving cognitive function in neurodegenerative diseases like Alzheimer's disease []. However, the exact mechanism of action requires further research.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed back to the corresponding acid and alcohol.

- Nucleophilic Substitution: The thiazole nitrogen may participate in nucleophilic substitution reactions due to its basicity.

These reactions are significant for modifying the compound for various applications in medicinal chemistry.

- Antimicrobial Activity: Many thiazole derivatives demonstrate antibacterial and antifungal properties.

- Anticancer Activity: Some benzamide derivatives are known for their potential in cancer treatment due to their ability to inhibit specific cellular pathways.

Further research is necessary to elucidate the specific biological activities of this compound.

The synthesis of ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate typically involves multi-step organic reactions:

- Formation of Thiazole Ring: A precursor containing a thioamide may be reacted with an α-halo acid to form the thiazole.

- Benzamide Formation: The introduction of the trimethoxybenzoyl group can be achieved through acylation reactions.

- Esterification: Finally, the carboxylic acid group can be converted into an ethyl ester using ethanol and an acid catalyst.

These steps can vary based on the desired yield and purity of the final product.

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate has potential applications in:

- Pharmaceutical Development: As a lead compound for creating new drugs targeting bacterial infections or cancer.

- Chemical Research: In studies focused on the synthesis of thiazole derivatives for various applications in organic chemistry.

Interaction studies for ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate may involve:

- Enzyme Inhibition Assays: To determine its effect on specific enzymes that could be relevant in disease pathways.

- Binding Studies: Using techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with biological targets.

These studies are crucial for understanding how this compound interacts at a molecular level.

Several compounds share structural similarities with ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate | C₁₆H₁₈N₂O₆S | Hydroxy group instead of methoxy |

| Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate | C₁₄H₁₆N₂O₆S | Methyl ester variant |

| Ethyl 2-(2-hydroxy-4-methoxybenzamido)thiazole-4-carboxylate | C₁₄H₁₆N₂O₅S | Fewer methoxy groups |

Uniqueness

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is unique due to its specific arrangement of methoxy groups and its potential dual functionality as both an antimicrobial and anticancer agent. This distinct configuration may enhance its bioactivity compared to similar compounds lacking such substituents.

Hantzsch Thiazole Synthesis Optimization

The Hantzsch thiazole synthesis represents the most established and widely utilized method for constructing thiazole rings, particularly relevant for the preparation of ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate derivatives [3]. This classical approach involves the condensation of alpha-haloketones with thioamides or thiourea derivatives, proceeding through a nucleophilic attack mechanism where the sulfur atom of the thioamide attacks the alpha carbon of the haloketone [24].

The reaction mechanism initiates with the strong nucleophilicity of the sulfur atom in thioamides, forming an intermediate thioether compound [3]. Subsequent cyclization occurs through condensation of the alpha-ketone moiety with the amino group, followed by dehydration to yield the aromatic thiazole ring [24]. For ethyl thiazole-4-carboxylate derivatives, ethyl bromopyruvate serves as the optimal alpha-haloketone component, providing both the electrophilic center and the carboxylate functionality required for the target structure [15].

Optimization studies have demonstrated that reaction conditions significantly impact yield and product purity [18]. Temperature control proves critical, with optimal conditions typically maintained between 60-80 degrees Celsius in ethanol solvent [18]. The use of calcium carbonate as a neutralizing agent for in situ generated hydrobromic acid has emerged as an effective modification, improving yields while simplifying purification processes [5]. However, this approach may lead to partial racemization at chiral centers through acid-catalyzed imine-enamine transition states during the aromatization step [5].

Recent improvements to the classical Hantzsch synthesis include microwave-assisted protocols that dramatically reduce reaction times while maintaining high yields [2]. These modifications have proven particularly effective for thiazole derivatives containing bulky substituents, where conventional heating methods often result in low yields due to dehalogenation side reactions [18].

Lewis Acid-Catalyzed Cyclization Approaches

Lewis acid-catalyzed methodologies offer alternative pathways for thiazole synthesis with enhanced regiocontrol and functional group tolerance [4]. Boron trifluoride etherate emerges as the most effective Lewis acid catalyst for promoting thiazole formation from alpha-diazocarbonyl compounds and thioamides [4]. This approach generates thiocarbonyl ylide intermediates that undergo cyclization with subsequent water elimination to form the thiazole ring [4].

The mechanistic pathway involves initial coordination of the Lewis acid to the carbonyl oxygen of the diazocarbonyl compound, facilitating nucleophilic attack by the thioamide sulfur [4]. Experimental data demonstrate that boron trifluoride provides superior yields compared to aluminum chloride or iron chloride, achieving 97 percent product formation with thiobenzamide substrates [4]. The reaction proceeds efficiently at room temperature, requiring only two hours for complete conversion [4].

Temperature optimization studies reveal that elevated temperatures can lead to competitive thiazole formation alongside the desired isothiobenzamide products [4]. When 4-nitrothiobenzamide reacts with ethyl diazopyruvate in the presence of boron trifluoride at room temperature, both isothiobenzamide (60 percent yield) and thiazole (17 percent yield) products form simultaneously [4]. This temperature-dependent selectivity provides synthetic flexibility for accessing different heterocyclic frameworks.

Lewis acid catalysis demonstrates particular utility for constructing thiazole-4-carboxylate derivatives when combined with appropriately substituted diazopyruvate precursors [4]. The methodology tolerates various substituents on the thioamide component, enabling access to diverse benzamido-thiazole structures relevant to the target compound architecture [4].

One-Pot Multicomponent Reaction Strategies

Multicomponent reaction approaches provide efficient access to thiazole derivatives through convergent synthetic strategies that minimize purification steps and maximize atom economy [7]. Enzyme-catalyzed multicomponent synthesis represents a particularly innovative development, with trypsin from porcine pancreas demonstrating exceptional catalytic activity for thiazole formation [7]. This chemoenzymatic approach achieves yields up to 94 percent under mild conditions using secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates as starting materials [7].

Optimization of the enzymatic multicomponent reaction reveals that ethanol serves as the optimal solvent, providing 90 percent yield compared to trace product formation in alternative solvents such as 1,4-dioxane, acetone, or tetrahydrofuran [7]. Temperature studies demonstrate that 45 degrees Celsius represents the optimal reaction temperature, with 20 milligrams of trypsin catalyst sufficient for complete conversion within seven hours [7]. The enzyme exhibits remarkable substrate tolerance, accommodating various secondary amines including glucosamine derivatives, which opens pathways to bioactive thiazole conjugates [7].

Metal-free multicomponent strategies have emerged as environmentally benign alternatives for thiazole synthesis [8]. The reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90 degrees Celsius provides fully substituted 1,3-thiazoles in excellent yields with short reaction times [8]. This protocol eliminates the need for metal catalysts while offering facile product isolation through simple filtration, avoiding chromatographic purification requirements [8].

Three-component synthesis utilizing nitroepoxides as novel substrates demonstrates catalyst-free thiazole formation under mild conditions [9]. The reaction of amines, isothiocyanates, and nitroepoxides in tetrahydrofuran at 10-15 degrees Celsius affords 2-iminothiazoles in high to excellent yields [9]. The mechanism proceeds through in situ thiourea formation, followed by nitroepoxide ring opening and subsequent cyclization with dehydration [9].

Table 1: Multicomponent Thiazole Synthesis Optimization Data

| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Enzymatic | Trypsin (20 mg) | Ethanol | 45 | 7 | 90-94 | [7] |

| Metal-free | None | Acetic acid | 90 | 2-4 | 85-92 | [8] |

| Nitroepoxide | None | Tetrahydrofuran | 10-15 | 4-6 | 78-89 | [9] |

| Base-promoted | Sodium hydride | Dimethylformamide | Room temp | 0.2-0.5 | 72-85 | [10] |

Regioselective Control in Heterocycle Formation

Regioselective thiazole synthesis requires precise control over cyclization pathways to ensure formation of the desired regioisomer, particularly critical for accessing specific substitution patterns in ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate derivatives [13]. Base-promoted regioselective approaches utilizing dithioates and active methylene isocyanides demonstrate exceptional control over substitution patterns [10]. This methodology involves regioselective cyclization between dithioates and isocyanides, leading to tosyl and ester-substituted thiazoles at the 2nd and 4th positions respectively [10].

The regioselectivity mechanism depends on the differential reactivity of the dithioate carbon centers toward nucleophilic attack [10]. Density functional theory calculations support the observed regioselectivity, demonstrating that cyclization occurs preferentially through the more electrophilic carbon center [10]. Reactions proceed rapidly at room temperature under metal-free conditions, highlighting the practical applicability of this protocol [10].

Cascade reaction strategies provide additional regiocontrol through sequential bond-forming processes [13]. The reaction of 3-chlorochromones with thioamides proceeds via Michael addition followed by intramolecular cyclization, offering reversed regioselectivity compared to traditional Hantzsch conditions [13]. This approach demonstrates that regioselectivity can be inverted through careful selection of starting materials and reaction conditions [13].

Substrate-controlled regioselectivity emerges from systematic studies of thiazole formation using different electrophilic partners [28]. Modified Gewald reactions utilizing 1,4-dithian-2,5-diol with various nitriles demonstrate that electronic and steric factors in the nitrile component dictate regioselective outcomes [28]. Electron-donating groups on the aromatic appendage provide better yields than electron-withdrawing groups, presumably due to the delicate balance between anion basicity and nucleophilicity affecting the retro-aldol equilibrium [28].

Table 2: Regioselectivity Control Parameters in Thiazole Synthesis

| Substrate Type | Reaction Conditions | Major Regioisomer | Selectivity Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dithioates + Isocyanides | Sodium hydride, Dimethylformamide | 2-Tosyl-4-ester | >95:5 | 72-87 | [10] |

| Chromones + Thioamides | Potassium carbonate, Water | 4-Substituted | 85:15 | 68-82 | [13] |

| Nitriles + Dithian-diol | Triethylamine, Trifluoroethanol | 2-Substituted | 90:10 | 35-83 | [28] |

| Alkynols + Thioamides | Toluene, Heat | 4-Aryl-5-ester | >90:10 | 75-95 | [27] |

Stereoelectronic effects play crucial roles in determining regioselectivity outcomes [28]. Substrates lacking acidic protons alpha to the cyano group fail to react, confirming that mechanism A (involving enolization) predominates over alternative pathways [28]. The steric hindrance around the alpha-carbon significantly impacts reactivity, with isopropyl-substituted substrates showing no product formation due to inhibited enolization [28].

Kinetic investigations of thiazolylation reactions have revealed fundamental rate-determining steps and mechanistic pathways that govern thiazole ring formation. The comprehensive kinetic analysis demonstrates that these reactions predominantly follow second-order kinetics with respect to both reactants [1] [2].

Rate Law Determination and Kinetic Parameters

The kinetic studies of thiazole formation through cyclization reactions with 3-chloroacetylacetone demonstrate second-order behavior with first-order dependence on both thiourea derivatives and the haloacetyl compound [1]. The rate law for these reactions follows the general form:

Rate = k₁[Thiourea][α-Halo ketone]

where k₁ represents the second-order rate constant. Experimental investigations using various substituted thioureas revealed rate constants ranging from 1.5 × 10⁻⁵ to 3.1 × 10⁻⁵ L mol⁻¹ s⁻¹ at 25°C [1]. The m-chlorophenyl thiourea exhibited the highest reactivity with a rate constant of 3.1 × 10⁻⁵ L mol⁻¹ s⁻¹, while m-ethoxy phenylthiourea showed the lowest reactivity at 1.5 × 10⁻⁵ L mol⁻¹ s⁻¹ [1].

Temperature Effects and Activation Parameters

Temperature-dependent kinetic studies have provided crucial insights into the energetic requirements of thiazolylation reactions. The activation energy values determined for different thiazole-forming reactions vary significantly based on the substrate and reaction conditions [2]. For thiazole reactions with sodium methoxide, activation energies ranging from 2.5 to 30.672 kJ/mol were observed, with 2-nitrothiazole showing the lowest barrier and 2-chlorothiazole requiring the highest activation energy [2].

Solvent and Catalyst Effects on Reaction Kinetics

Systematic investigations of solvent effects on thiazole formation kinetics have revealed significant dependencies on reaction medium polarity and coordinating ability [3]. Studies using calcium triflate catalysis demonstrated dramatic variations in reaction times based on solvent choice: reactions in toluene required only 40 minutes to achieve 85% yield, while the same transformation in 1,2-dichloroethane required 6 hours for 40% yield [3]. The enhanced performance in toluene correlates with optimal solvation of the calcium catalyst and improved substrate coordination.

Intermediate Isolation and Characterization

The identification and characterization of reaction intermediates has been instrumental in elucidating the mechanistic pathways of thiazolylation reactions. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, have enabled direct observation of transient species and stable intermediates [4] [5].

Spectroscopic Identification of Key Intermediates

Nuclear magnetic resonance spectroscopy has provided definitive structural characterization of thiazolylation intermediates. The formation of thiosemicarbazone adducts as initial intermediates has been confirmed through characteristic ¹H NMR signals at δ 7.25 ppm for amino protons and δ 7.34 ppm for thiazole ring protons [6]. These spectroscopic signatures allow for direct monitoring of intermediate formation and consumption during the reaction progression.

Critical S-alkylated intermediates have been identified through infrared spectroscopy, particularly through the diagnostic loss of the C=S stretching vibration at 1269 cm⁻¹, indicating successful nucleophilic attack and intermediate formation [4]. The ¹³C NMR analysis of adenylated thiazole derivatives has revealed characteristic chemical shifts at δ 169.07 ppm for the C2 position and δ 104.72 ppm for the C5 position of the thiazole ring [6].

Intermediate Stability and Reaction Pathways

The stability of isolated intermediates varies dramatically depending on their structural characteristics and reaction conditions. Highly stable crystalline intermediates, such as adenylated thiazole derivatives, can be isolated and fully characterized using X-ray crystallography [7]. Conversely, certain intermediates exhibit limited stability and require immediate trapping or derivatization for characterization.

The formation of quinoxaline-trapped intermediates through reaction with ortho-phenylenediamine has proven particularly valuable for characterizing unstable 1,2-diketone intermediates [8]. This trapping methodology enables isolation and complete structural elucidation of otherwise transient species, providing crucial mechanistic information about the thiazole formation pathway.

Mechanistic Implications of Intermediate Characterization

The characterization of reaction intermediates has revealed a complex multi-step mechanism involving initial nucleophilic attack, S-alkylation, cyclization, and final aromatization steps [4]. The observation of time-dependent isomerization between kinetic and thermodynamic products provides evidence for the dynamic nature of these transformations [3]. Initial formation of kinetically favored products followed by isomerization to thermodynamically stable conjugated systems represents a key mechanistic feature of these reactions.

Acid-Mediated Pathway Modifications

Acid catalysis has emerged as a powerful strategy for modifying thiazolylation reaction pathways, enabling enhanced reactivity, improved selectivity, and access to diverse product structures. The systematic investigation of various acid catalysts has revealed distinct mechanistic pathways and reaction outcomes [9] [10].

Brønsted Acid Catalysis Mechanisms

Brønsted acid catalysts, particularly p-toluenesulfonic acid and trifluoromethanesulfonic acid, facilitate thiazole formation through protonation-mediated activation of electrophilic centers [9]. The use of trifluoromethanesulfonic acid as a catalyst enables thiazole synthesis under mild, metal-free conditions with excellent functional group tolerance [9]. This approach achieves 85% yield through the formation of 2-oxo-2-phenylethyl trifluoromethanesulfonate as a key intermediate, demonstrating the effectiveness of strong Brønsted acid activation.

Lewis Acid Coordination and Activation

Lewis acid catalysts, including calcium triflate and other metal triflates, operate through coordination-based activation mechanisms that enhance electrophilic reactivity [3]. The calcium triflate-catalyzed synthesis demonstrates remarkable efficiency, achieving 85% yield in toluene at 120°C within 40 minutes [3]. The Lewis acid coordination facilitates both substrate activation and stabilization of charged intermediates, leading to improved reaction rates and yields.

pH-Dependent Selectivity and Pathway Control

The investigation of pH effects on thiazolylation reactions has revealed opportunities for controlling reaction selectivity and product distribution [5]. Acid-mediated reactions demonstrate enhanced control over stereochemistry, particularly in the final aromatization step where acid-catalyzed imine-enamine transitions can lead to racemization at chiral centers [5]. This pH-dependent behavior enables selective access to specific stereoisomers and regioisomers of thiazole products.

Comparative Analysis of Acid Catalyst Performance

Systematic comparison of different acid catalysts reveals significant variations in reaction efficiency and selectivity. Trifluoromethanesulfonic acid and calcium triflate both achieve 85% yields but under different reaction conditions, with TfOH operating at room temperature while Ca(OTf)₂ requires elevated temperatures [9] [3]. The choice of acid catalyst influences not only reaction rate and yield but also functional group tolerance and substrate scope, making catalyst selection a critical consideration for synthetic applications.